molecular formula C18H22O4 B14511402 3,7-dimethylocta-2,6-dienyl 1,3-benzodioxole-5-carboxylate CAS No. 63582-84-3

3,7-dimethylocta-2,6-dienyl 1,3-benzodioxole-5-carboxylate

Cat. No.: B14511402
CAS No.: 63582-84-3
M. Wt: 302.4 g/mol
InChI Key: DVSGBDHJJNZYLI-UHFFFAOYSA-N
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Description

3,7-Dimethylocta-2,6-dienyl 1,3-benzodioxole-5-carboxylate is an organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a benzodioxole ring and a dimethylocta-dienyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dimethylocta-2,6-dienyl 1,3-benzodioxole-5-carboxylate typically involves the esterification of 3,7-dimethylocta-2,6-dien-1-ol with 1,3-benzodioxole-5-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylocta-2,6-dienyl 1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

3,7-Dimethylocta-2,6-dienyl 1,3-benzodioxole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,7-dimethylocta-2,6-dienyl 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The dimethylocta-dienyl chain may also play a role in the compound’s overall biological activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethylocta-2,6-dienyl 1,3-benzodioxole-5-carboxylate is unique due to its combination of a benzodioxole ring and a dimethylocta-dienyl chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

63582-84-3

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

3,7-dimethylocta-2,6-dienyl 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C18H22O4/c1-13(2)5-4-6-14(3)9-10-20-18(19)15-7-8-16-17(11-15)22-12-21-16/h5,7-9,11H,4,6,10,12H2,1-3H3

InChI Key

DVSGBDHJJNZYLI-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCOC(=O)C1=CC2=C(C=C1)OCO2)C)C

Origin of Product

United States

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